![molecular formula C14H22N2O B471092 N,N-dimethyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}aniline CAS No. 725220-76-8](/img/structure/B471092.png)

N,N-dimethyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

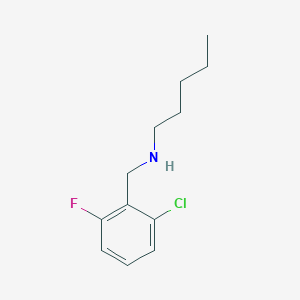

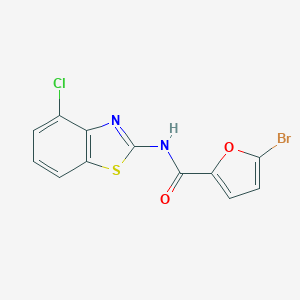

“N,N-dimethyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}aniline” is a chemical compound with the molecular formula C14H22N2O . It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group .

Molecular Structure Analysis

The molecular weight of “N,N-dimethyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}aniline” is 234.34 g/mol . The InChI string isInChI=1S/C14H22N2O/c1-16(2)13-7-5-12(6-8-13)10-15-11-14-4-3-9-17-14/h5-8,14-15H,3-4,9-11H2,1-2H3 . The Canonical SMILES string is CN(C)C1=CC=C(C=C1)CNCC2CCCO2 . Physical And Chemical Properties Analysis

The compound has a molecular weight of 234.34 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 5 . The exact mass is 234.173213330 g/mol and the monoisotopic mass is also 234.173213330 g/mol . The topological polar surface area is 24.5 Ų .Applications De Recherche Scientifique

Fluorescence Spectroscopy and Optical Properties

- The fluorescence spectroscopy of aniline derivatives, including N,N-dimethyl variants, shows shifts in fluorescence spectra in solvent mixtures due to molecular volumes and excited-state hydrogen-bonding properties, rather than direct interactions with the solvent. This indicates potential applications in materials science for developing sensitive fluorescence-based sensors or probes (Suppan & Guerry-Butty, 1985).

Synthesis and Chemical Reactivity

- Research on the reductive N-methylation of amines demonstrates the effectiveness of certain reagents in N,N-dimethylation processes, which could be relevant for synthesizing pharmaceuticals or other nitrogen-containing organic compounds (Watanabe et al., 1976).

- A study on azo-based phenylthiophene Schiff bases, including N,N-dimethyl derivatives, focuses on their syntheses, crystal structures, and optical properties, indicating potential applications in organic electronics and photonics (Shili et al., 2020).

Polymerization and Material Science

- Research into electrochemical properties of polymer films prepared by electrochemical polymerization of aromatic compounds with amino groups, including N,N-dimethyl aniline, suggests applications in the development of conductive materials and coatings (Oyama & Ohsaka, 1987).

Electroluminescence and Material Applications

- A novel class of emitting amorphous molecular materials, including N,N-dimethyl derivatives, exhibits color-tunable electroluminescence, suggesting their use in organic light-emitting diodes (OLEDs) and other electronic displays (Doi et al., 2003).

Advanced Synthesis and Catalysis

- The process development for a key intermediate involving N-methyl and tetrahydropyran derivatives of aniline, essential for synthesizing CCR5 antagonists, highlights the compound's significance in medicinal chemistry (Hashimoto et al., 2002).

Propriétés

IUPAC Name |

N,N-dimethyl-4-[(oxolan-2-ylmethylamino)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-16(2)13-7-5-12(6-8-13)10-15-11-14-4-3-9-17-14/h5-8,14-15H,3-4,9-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMLVZRNPBKHTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CNCC2CCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-bromo-3-pyridinyl)carbonyl]-N'-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea](/img/structure/B471011.png)

![Methyl 2-[[2-[1-(1-naphthyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate](/img/structure/B471013.png)

![N-[(3-bromophenyl)methyl]-1-pentanamine](/img/structure/B471046.png)

amine](/img/structure/B471087.png)

![N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B471105.png)

![N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chloronicotinamide](/img/structure/B471107.png)

![(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine](/img/structure/B471113.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopentanamine](/img/structure/B471137.png)

![4-[(2,3,4-Trimethoxybenzyl)amino]benzenesulfonamide](/img/structure/B471221.png)